molecular formula C12H10F3N5OS B5549418 2-(1H-1,2,4-triazol-5-ylsulfanyl)-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]acetamide

2-(1H-1,2,4-triazol-5-ylsulfanyl)-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]acetamide

Cat. No.: B5549418
M. Wt: 329.30 g/mol
InChI Key: DCQSVEPKSVOCPG-YAXRCOADSA-N
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Description

2-(1H-1,2,4-triazol-5-ylsulfanyl)-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]acetamide is a complex organic compound that features a triazole ring, a sulfanyl group, and a trifluoromethyl-substituted phenyl group

Preparation Methods

The synthesis of 2-(1H-1,2,4-triazol-5-ylsulfanyl)-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]acetamide typically involves multiple steps. One common route includes the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfanyl group: This step often involves the reaction of the triazole intermediate with a thiol or disulfide compound.

    Condensation with the trifluoromethyl-substituted benzaldehyde: The final step involves the condensation of the sulfanyl-triazole intermediate with 4-(trifluoromethyl)benzaldehyde under basic conditions to form the desired product.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

2-(1H-1,2,4-triazol-5-ylsulfanyl)-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.

Scientific Research Applications

2-(1H-1,2,4-triazol-5-ylsulfanyl)-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]acetamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as an antimicrobial or anticancer agent due to the presence of the triazole ring, which is known for its biological activity.

    Materials Science: The compound’s unique structure may be useful in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Mechanism of Action

The mechanism of action of 2-(1H-1,2,4-triazol-5-ylsulfanyl)-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]acetamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the sulfanyl group may participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar compounds to 2-(1H-1,2,4-triazol-5-ylsulfanyl)-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]acetamide include:

    2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide: Lacks the trifluoromethyl-substituted phenyl group, which may result in different biological activity and chemical properties.

    2-(1H-1,2,4-triazol-5-ylsulfanyl)-1-ethanol: Contains an ethanol group instead of the acetamide moiety, potentially altering its solubility and reactivity.

The uniqueness of this compound lies in its combination of functional groups, which can provide a balance of stability, reactivity, and biological activity.

Properties

IUPAC Name

2-(1H-1,2,4-triazol-5-ylsulfanyl)-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N5OS/c13-12(14,15)9-3-1-8(2-4-9)5-17-19-10(21)6-22-11-16-7-18-20-11/h1-5,7H,6H2,(H,19,21)(H,16,18,20)/b17-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCQSVEPKSVOCPG-YAXRCOADSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)CSC2=NC=NN2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)CSC2=NC=NN2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501329153
Record name 2-(1H-1,2,4-triazol-5-ylsulfanyl)-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501329153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49724277
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

374095-78-0
Record name 2-(1H-1,2,4-triazol-5-ylsulfanyl)-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501329153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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